2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol
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Description
2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol is a chemical compound with the molecular formula C10H13NO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of a small library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives has been presented in the literature . The compounds were tested for their antiproliferative activity in various human cells . The most active compound, ®-5a, was able to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells .Molecular Structure Analysis
The molecular structure of this compound has been characterized by 1H- and 13C-NMR, ESI-MS, and IR .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 384.9±15.0 C at 760 mmHg and a melting point of 248-250 C .Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound has been tested for its antiproliferative activity in various cell types, including human t-lymphocyte cells (cem), human cervix carcinoma cells (hela), human dermal microvascular endothelial cells (hmec-1), colorectal adenocarcinoma (ht-29), ovarian carcinoma (a2780), and biphasic mesothelioma (msto-211h) .
Mode of Action
It is known that the compound’s stereochemistry might impact its biological effect .
Result of Action
The most active compound in the series, ®-5a, was able to affect cell cycle phases and to induce mitochondrial membrane depolarization and cellular ROS (Reactive Oxygen Species) production in A2780 cells .
properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h6H,2-5H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXJDQXPZIDVJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510161 |
Source
|
Record name | 2-Methyl-5,6,7,8-tetrahydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18004-75-6 |
Source
|
Record name | 2-Methyl-5,6,7,8-tetrahydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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